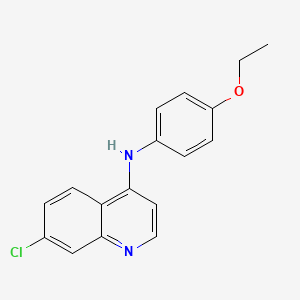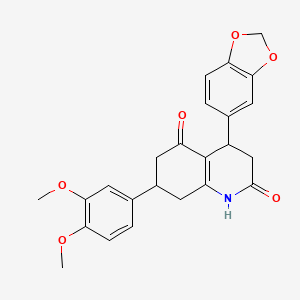
4-(1,3-benzodioxol-5-yl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinolinedione derivative with structural elements including 1,3-benzodioxole and dimethoxyphenyl groups. Quinolinediones are known for their diverse pharmacological activities, which has driven research into their chemical properties and synthesis.
Synthesis Analysis
The synthesis of related quinolinedione compounds typically involves multistep reactions, starting with the formation of the core quinoline or quinazoline structure, followed by functionalization with specific substituents like 1,3-benzodioxol and dimethoxyphenyl groups. These steps may include cyclization reactions, Friedel–Crafts acylations, and nucleophilic aromatic substitutions (Phillips & Castle, 1980).
Molecular Structure Analysis
The molecular structure of quinolinedione derivatives, including the compound , often features a mixture of planar and non-planar domains due to the presence of the fused quinoline system and substituent groups. The structural analysis may reveal conformational preferences, which are crucial for understanding the compound's reactivity and interactions (Cuervo et al., 2009).
Chemical Reactions and Properties
Quinolinediones undergo various chemical reactions, including nucleophilic additions, electrophilic substitutions, and redox reactions. The specific functional groups, such as the 1,3-benzodioxol and dimethoxyphenyl, influence the compound's chemical behavior, making it a versatile intermediate for further chemical modifications.
Physical Properties Analysis
The physical properties of quinolinediones, like solubility, melting point, and crystallinity, depend on their molecular structure. The introduction of substituents like 1,3-benzodioxol and dimethoxyphenyl can affect these properties by altering intermolecular interactions, potentially influencing the compound's solubility and stability (Wang et al., 2009).
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6/c1-28-19-5-3-13(9-21(19)29-2)15-7-17-24(18(26)8-15)16(11-23(27)25-17)14-4-6-20-22(10-14)31-12-30-20/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUSYTRQFXPLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine](/img/structure/B5586586.png)
![5-bromo-N'-[(5-iodo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5586589.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5586593.png)
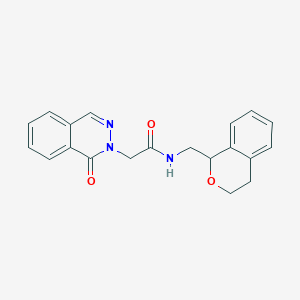
![2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586604.png)
![5-(4-ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5586610.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5586617.png)
![9-oxo-N-propyl-8-(3-pyridinylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5586639.png)

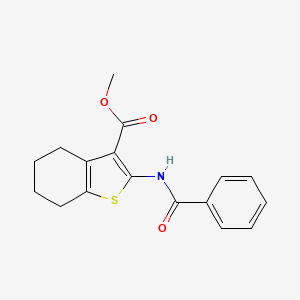
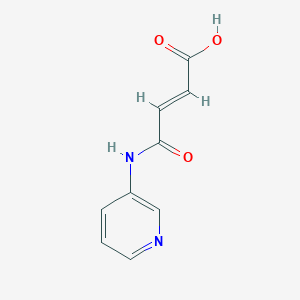
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B5586660.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5586671.png)
